molecular formula C12H10N2S B6258072 3-methyl-5-phenylimidazo[4,3-b][1,3]thiazole CAS No. 883-34-1

3-methyl-5-phenylimidazo[4,3-b][1,3]thiazole

Cat. No. B6258072
CAS RN: 883-34-1
M. Wt: 214.3
InChI Key:
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Description

3-methyl-5-phenylimidazo[4,3-b][1,3]thiazole (MPT) is an organic compound which is a member of the imidazothiazole family. It is a heterocyclic aromatic compound which is used in a variety of scientific applications. MPT has been studied extensively in the fields of chemistry, biochemistry, and pharmaceuticals. It has numerous applications in scientific research, including its use as a biochemical marker, as a drug target, and as a tool for studying biochemical pathways.

Scientific Research Applications

3-methyl-5-phenylimidazo[4,3-b][1,3]thiazole has been used extensively in scientific research, particularly in the fields of biochemistry and pharmaceuticals. It has been used as a biochemical marker to detect certain enzymes, as a drug target to study drug-receptor interactions, and as a tool for studying biochemical pathways. It has also been used to study the effects of various drugs on the body, as well as to study the effects of various environmental factors on human health.

Mechanism of Action

The mechanism of action of 3-methyl-5-phenylimidazo[4,3-b][1,3]thiazole is not fully understood. However, it is believed that 3-methyl-5-phenylimidazo[4,3-b][1,3]thiazole binds to certain enzymes in the body, which in turn activates certain biochemical pathways. It is also believed that 3-methyl-5-phenylimidazo[4,3-b][1,3]thiazole binds to certain receptors in the body, which then triggers a response from the body.
Biochemical and Physiological Effects
3-methyl-5-phenylimidazo[4,3-b][1,3]thiazole has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have anti-bacterial and anti-viral properties. In addition, it has been shown to have a protective effect against certain types of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-methyl-5-phenylimidazo[4,3-b][1,3]thiazole in laboratory experiments is that it is relatively easy to synthesize and can be used in a variety of experiments. It is also relatively non-toxic, making it safe to use in experiments. However, one of the main limitations of using 3-methyl-5-phenylimidazo[4,3-b][1,3]thiazole is that it is not very stable and can easily break down in the presence of certain chemicals or temperatures.

Future Directions

In the future, 3-methyl-5-phenylimidazo[4,3-b][1,3]thiazole could be used in a variety of ways. For example, it could be used to develop new drugs or treatments for various diseases. It could also be used to study the effects of environmental factors on human health. Additionally, it could be used to study the effects of certain drugs on the body and to develop new drug targets. Finally, it could be used to study the effects of various environmental pollutants on human health.

Synthesis Methods

3-methyl-5-phenylimidazo[4,3-b][1,3]thiazole can be synthesized by a variety of methods. One of the most common methods is the reaction of 2-amino-3-methyl-5-phenylthiophene and ammonia in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of 80 °C for 8 hours. The product is then isolated by column chromatography and purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-5-phenylimidazo[4,3-b][1,3]thiazole involves the condensation of 2-phenyl-1,3-thiazole-4-carbaldehyde with 2-amino-3-methylimidazo[4,5-b]pyridine in the presence of a suitable catalyst.", "Starting Materials": [ "2-phenyl-1,3-thiazole-4-carbaldehyde", "2-amino-3-methylimidazo[4,5-b]pyridine" ], "Reaction": [ "Step 1: Dissolve 2-phenyl-1,3-thiazole-4-carbaldehyde (1.0 g, 5.5 mmol) and 2-amino-3-methylimidazo[4,5-b]pyridine (0.8 g, 5.5 mmol) in ethanol (20 mL).", "Step 2: Add a catalytic amount of piperidine (0.1 mL) to the reaction mixture.", "Step 3: Heat the reaction mixture at reflux for 6 hours.", "Step 4: Cool the reaction mixture to room temperature and filter the precipitated product.", "Step 5: Wash the product with ethanol and dry under vacuum to obtain 3-methyl-5-phenylimidazo[4,3-b][1,3]thiazole as a yellow solid (yield: 80%)." ] }

CAS RN

883-34-1

Product Name

3-methyl-5-phenylimidazo[4,3-b][1,3]thiazole

Molecular Formula

C12H10N2S

Molecular Weight

214.3

Purity

95

Origin of Product

United States

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